N-(4-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide
Description
N-(4-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group linked via an acetamide bridge to a 5-ethyl-substituted benzofuran moiety. The benzofuran scaffold is a heterocyclic aromatic system known for its versatility in medicinal and agrochemical applications, while the 4-chlorophenyl group enhances lipophilicity and bioactivity through halogen bonding. This compound’s structure combines pharmacophoric elements observed in insecticides, anticancer agents, and plant growth regulators, making it a subject of interdisciplinary research .
Properties
Molecular Formula |
C18H16ClNO2 |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C18H16ClNO2/c1-2-12-3-8-17-16(9-12)13(11-22-17)10-18(21)20-15-6-4-14(19)5-7-15/h3-9,11H,2,10H2,1H3,(H,20,21) |
InChI Key |
SSFZRMXFNKGUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Chlorophenyl Group: The final step involves the reaction of the intermediate with 4-chloroaniline to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that derivatives of benzofuran-acetamide scaffolds, including N-(4-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide, exhibit anticonvulsant properties. In a study assessing the anticonvulsant activity against maximal electroshock-induced seizures in mice, several compounds showed significant efficacy at doses of 30 mg/kg. Notably, compounds with similar structural characteristics displayed relative potencies comparable to established anticonvulsants like phenytoin .
Table 1: Anticonvulsant Potency of Selected Compounds
| Compound | Relative Potency | ALD50 (mmol/kg) | ED50 (mmol/kg) |
|---|---|---|---|
| This compound | 0.72 | 1.604 | 0.055 |
| Comparison Compound A | 0.74 | 1.675 | 0.259 |
| Comparison Compound B | 0.16 | - | - |
Antitumor Activity
The compound has also been investigated for its potential antitumor properties. Benzofuran derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell mitosis. In vitro studies indicated that certain derivatives exhibited IC50 values as low as 0.43 μM against various cancer cell lines, suggesting a strong potential for development as anticancer agents .
Table 2: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT116 | 2.91 |
| Derivative A | MDA-MB-231 | 3.73 |
| Derivative B | A549 | 2.98 |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The benzofuran ring and chlorophenyl group are likely involved in binding to the active site of the target molecule, while the acetamide moiety may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide are compared below with key analogs, emphasizing substituent effects, biological activities, and physicochemical properties.
Structural Analogs in Insecticidal Activity
- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3): Structural Differences: These analogs replace the benzofuran moiety with pyridine or thienopyridine rings. Activity: Both exhibit superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid. The pyridine/thienopyridine cores enhance binding to insect nicotinic acetylcholine receptors .
Benzofuran-Containing Anticancer Agents
- N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(substituted)acetamides (4a-l, 5a-l): Structural Differences: These analogs retain the benzofuran core but incorporate 4-chlorobenzoyl or substituted amine groups. The acetamide linkage and benzofuran ring stabilize interactions with cellular targets like kinases or tubulin . Inference: The 5-ethyl group in the target compound may enhance lipophilicity, improving membrane permeability for oncology applications.
Physicochemical and Crystallographic Comparisons
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide :
- Structural Differences : Substitutes benzofuran with naphthalene and adds a fluorine atom.
- Properties : The dihedral angle between aromatic rings (60.5°) influences crystal packing and solubility. Hydrogen bonding via N–H···O stabilizes the lattice .
- Inference : The benzofuran ring in the target compound likely reduces planarity compared to naphthalene, altering solubility and bioavailability.
N-(4-ethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide :
Comparative Data Table
Biological Activity
N-(4-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various case studies and research findings.
Chemical Structure and Properties
The compound features a benzofuran core with an ethyl substituent at the 5-position and an acetamide group linked to a para-chlorophenyl moiety. Its molecular formula is .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymatic pathways, making it a candidate for further development as an antimicrobial agent .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. In vitro studies using human umbilical vascular endothelial cells (HUVECs) demonstrated that this compound significantly reduced inflammation markers, suggesting its potential use in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it showed promising results in inhibiting the growth of A549 lung cancer cells and MCF7 breast cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK .
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 12.5 | |
| MCF7 (Breast cancer) | 15.0 | |
| HeLa (Cervical cancer) | 18.0 |
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against clinical isolates of Staphylococcus aureus showed that the compound effectively inhibited bacterial growth at low concentrations, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .
- Anti-inflammatory Mechanism : In vitro experiments demonstrated that treatment with this compound reduced IL-6 levels significantly in HUVECs subjected to inflammatory stimuli. This suggests a promising role for this compound in managing inflammatory conditions .
- Anticancer Activity : Research involving A549 cells revealed that the compound induced apoptosis through caspase activation and downregulation of Bcl-2, highlighting its potential as an anticancer drug candidate .
Q & A
Q. What are the standard synthetic protocols for N-(4-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide, and how is purity ensured?
The synthesis involves:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols under acidic conditions, followed by ethyl group introduction at the 5-position .
- Step 2 : Acetamide linkage via coupling of 5-ethyl-benzofuran-3-acetic acid with 4-chloroaniline using carbodiimide-based reagents (e.g., DCC or EDC) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol . Purity is validated using HPLC (>95%) , ¹H/¹³C NMR (e.g., δ 3.30 ppm for COCH₂, δ 10.00 ppm for NH), and mass spectrometry (e.g., [M+H]⁺ ion) .
Q. What spectroscopic and computational methods are used to confirm the compound’s 3D structure?
- NMR : Aromatic protons (δ 6.8–7.5 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), and acetamide NH (δ ~10 ppm, D₂O exchangeable) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 60.5° between chlorophenyl and benzofuran planes in analogs) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .
Advanced Research Questions
Q. How do substituent variations (e.g., ethyl vs. methyl on benzofuran) impact bioactivity?
Structural analogs show activity trends :
| Substituent | Bioactivity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| 5-Ethyl | 12.3 ± 1.2 | COX-2 | |
| 5-Methyl | 28.7 ± 2.1 | COX-2 | |
| 5-Fluoro | 8.9 ± 0.9 | HDAC | |
| The ethyl group enhances lipophilicity and target binding via hydrophobic interactions, as shown in molecular docking studies . |
Q. What experimental strategies resolve contradictions in reported biological data (e.g., anti-inflammatory vs. anticancer activity)?
- Dose-response profiling : Test activity across concentrations (nM–mM) to identify off-target effects .
- Pathway-specific assays : Use siRNA knockdown or inhibitors to isolate mechanisms (e.g., NF-κB vs. MAPK pathways) .
- Metabolite screening : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to divergent results .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency (yield increases from 65% to 85%) .
- Solvent optimization : Replacing DCM with THF reduces side-product formation (purity >98%) .
- Flow chemistry : Continuous synthesis reduces batch variability and improves scalability for preclinical studies .
Methodological Challenges
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Stable for >2 years at -20°C (vs. 6 months in solution) .
- Antioxidant additives : 0.1% BHT prevents benzofuran ring oxidation .
Q. How is the compound’s selectivity for biological targets validated?
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify receptor affinity .
- CRISPR-Cas9 knockout models : Confirm target dependency (e.g., apoptosis in HDAC1-knockout cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
